molecular formula C9H10Cl3NO3S B15107690 (2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B15107690
M. Wt: 318.6 g/mol
InChI Key: QLGQOLJQWJMNMS-UHFFFAOYSA-N
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Description

(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is a chemical compound that features a hydroxypropyl group attached to a sulfonyl amine, which is further bonded to a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group.

    Substitution: The sulfonyl amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of (2-Oxopropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine.

    Reduction: Formation of (2-Hydroxypropyl)[(2,3-dichlorophenyl)sulfonyl]amine.

    Substitution: Formation of various substituted sulfonyl amines depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
  • (2-Hydroxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
  • (2-Hydroxypropyl)[(2,3,4-trifluorophenyl)sulfonyl]amine

Uniqueness

(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of three chlorine atoms on the phenyl ring enhances its hydrophobicity and potential for interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C9H10Cl3NO3S

Molecular Weight

318.6 g/mol

IUPAC Name

2,3,4-trichloro-N-(2-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H10Cl3NO3S/c1-5(14)4-13-17(15,16)7-3-2-6(10)8(11)9(7)12/h2-3,5,13-14H,4H2,1H3

InChI Key

QLGQOLJQWJMNMS-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Origin of Product

United States

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